Bienvenue dans la boutique en ligne BenchChem!

2-Cyclobutylmorpholine

Medicinal chemistry Physicochemical property optimization pKa tuning

2-Cyclobutylmorpholine (CAS: 1219844-05-9) is a heterocyclic building block comprising a morpholine ring substituted at the C2 position with a cyclobutyl group, having the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. Predicted physicochemical properties include a boiling point of 215.8±15.0 °C, density of 1.022±0.06 g/cm³, and pKa of 9.02±0.40.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1219844-05-9
Cat. No. B1452489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylmorpholine
CAS1219844-05-9
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC(C1)C2CNCCO2
InChIInChI=1S/C8H15NO/c1-2-7(3-1)8-6-9-4-5-10-8/h7-9H,1-6H2
InChIKeyYTPPDLPMYCHVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylmorpholine (CAS 1219844-05-9) for Research Procurement: Baseline Properties and Availability


2-Cyclobutylmorpholine (CAS: 1219844-05-9) is a heterocyclic building block comprising a morpholine ring substituted at the C2 position with a cyclobutyl group, having the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . Predicted physicochemical properties include a boiling point of 215.8±15.0 °C, density of 1.022±0.06 g/cm³, and pKa of 9.02±0.40 . The compound is commercially available as a free base from multiple suppliers at purities of 95-97%, with the hydrochloride salt form (CAS 1660110-83-7) also accessible for applications requiring enhanced aqueous solubility .

Why Generic Morpholine Substitution Is Not a Viable Procurement Strategy for 2-Cyclobutylmorpholine


Substituting 2-cyclobutylmorpholine with unsubstituted morpholine or even a regioisomeric 3-cyclobutylmorpholine (CAS 1270570-18-7) fundamentally alters the molecular geometry and physicochemical profile in ways that compromise lead optimization programs. The cyclobutyl substituent at the C2 position introduces steric bulk and three-dimensional complexity that fixes substituent orientation, enabling precise exit vector alignment within tight receptor or kinase binding pockets . While direct comparative pharmacological data for 2-cyclobutylmorpholine are absent from the open literature, the structural distinctions relative to 3-substituted analogs and unsubstituted morpholine are quantifiable and consequential: the C2 vs. C3 substitution pattern yields different spatial orientation of the secondary amine, distinct predicted pKa values, and divergent hydrogen-bonding geometries . For procurement decisions in medicinal chemistry campaigns, these differences cannot be bridged by simple analog substitution without altering SAR outcomes.

Quantitative Differentiation Evidence for 2-Cyclobutylmorpholine in Scientific Procurement


pKa Modulation: 2-Cyclobutylmorpholine vs. Unsubstituted Morpholine

The substitution of the morpholine ring at the C2 position with a cyclobutyl group modulates the basicity of the secondary amine. 2-Cyclobutylmorpholine exhibits a predicted pKa of 9.02±0.40 . In contrast, unsubstituted morpholine has an experimentally determined pKa of 8.33 [1]. This difference arises from the electron-donating inductive effect and altered local dielectric environment imposed by the cyclobutyl ring . For procurement, this shift is meaningful because morpholine pKa is a critical determinant of ionization state at physiological pH, which directly impacts membrane permeability, target engagement, and off-target interactions.

Medicinal chemistry Physicochemical property optimization pKa tuning

Lipophilicity Adjustment: LogP of 2-Cyclobutylmorpholine vs. Unsubstituted Morpholine

The cyclobutyl substituent increases the lipophilicity of the morpholine scaffold. 2-Cyclobutylmorpholine has a calculated logP ranging from 0.77 to 0.87 across different predictive models [1]. Unsubstituted morpholine has a measured logP of approximately -0.86 [2]. This increase of approximately 1.6 log units represents a substantial shift toward a more balanced hydrophilic-lipophilic profile. For CNS-targeted programs in particular, this adjustment moves the compound closer to the optimal logP range for blood-brain barrier penetration.

Lipophilicity logP optimization Drug-likeness

Regioisomeric Differentiation: 2-Cyclobutylmorpholine vs. 3-Cyclobutylmorpholine

2-Cyclobutylmorpholine (CAS 1219844-05-9) and 3-cyclobutylmorpholine (CAS 1270570-18-7) are regioisomers with identical molecular formula (C8H15NO) and molecular weight (141.21 g/mol) but distinct substitution patterns . The C2 substitution in 2-cyclobutylmorpholine positions the cyclobutyl group adjacent to the ether oxygen, whereas C3 substitution in the 3-isomer places the cyclobutyl group adjacent to the amine nitrogen . This positional difference alters the spatial orientation of the secondary amine and the hydrogen-bonding geometry of the morpholine ring. Additionally, 2-cyclobutylmorpholine has one chiral center, whereas 3-cyclobutylmorpholine has two, leading to different stereochemical complexity in downstream chiral syntheses.

Regioisomer comparison Structural isomer Medicinal chemistry building blocks

Commercial Purity and Availability: 2-Cyclobutylmorpholine Supply Chain Metrics

2-Cyclobutylmorpholine is available from multiple global suppliers with documented purity specifications. Standard commercial purity ranges from 95% to 98% , with analytical characterization including NMR, HPLC, and GC available upon request from vendors such as Bidepharm . The compound is offered as both the free base (CAS 1219844-05-9) and hydrochloride salt (CAS 1660110-83-7), with the salt form providing enhanced aqueous solubility for biological assays [1]. The hydrochloride salt has a molecular weight of 177.67 g/mol and is typically supplied at ≥95% purity . The presence of multiple suppliers with established quality documentation reduces single-source procurement risk.

Procurement Commercial availability Purity specification

Optimal Procurement Scenarios for 2-Cyclobutylmorpholine Based on Differentiated Properties


Lead Optimization Campaigns Requiring Modulated pKa for Target Engagement

Medicinal chemistry programs seeking to fine-tune the basicity of a morpholine-containing pharmacophore should procure 2-cyclobutylmorpholine over unsubstituted morpholine. The predicted pKa elevation to 9.02±0.40, compared to 8.33 for unsubstituted morpholine , provides a measurable shift in protonation state at physiological pH. This alteration can be exploited to optimize target binding, modulate off-target ion channel interactions, or adjust passive membrane permeability. The procurement of this specific building block enables systematic SAR exploration around amine basicity without requiring extensive synthetic modification of the core scaffold.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

For central nervous system (CNS) drug discovery campaigns, 2-cyclobutylmorpholine offers a lipophilicity profile (logP 0.77-0.87) that is better aligned with optimal blood-brain barrier penetration parameters than the highly hydrophilic unsubstituted morpholine (logP ≈ -0.86). This property positions the compound as a strategic starting point for CNS-targeted lead series where balanced physicochemical properties are essential for achieving adequate brain exposure. Procurement of 2-cyclobutylmorpholine in such programs eliminates the need for additional lipophilicity-enhancing synthetic steps early in the optimization cascade.

Stereochemically Defined Building Block Sourcing for Chiral Syntheses

2-Cyclobutylmorpholine contains a single stereocenter at the C2 position, making it suitable for chiral resolution or asymmetric synthesis strategies. Unlike 3-cyclobutylmorpholine, which contains two stereocenters and introduces greater stereochemical complexity , the C2-substituted isomer provides a simpler stereochemical starting point for enantioselective lead optimization. Procurement of 2-cyclobutylmorpholine is recommended when synthetic routes require controlled introduction of chirality with predictable stereochemical outcomes, or when the desired SAR hinges on the distinct exit vector geometry afforded by C2 versus C3 substitution.

High-Throughput Biological Screening Requiring Soluble Salt Forms

For biological assay applications requiring aqueous solubility and precise dosing, the hydrochloride salt of 2-cyclobutylmorpholine (CAS 1660110-83-7) should be procured over the free base . The salt form provides enhanced solubility and improved handling characteristics, facilitating accurate preparation of stock solutions and serial dilutions for in vitro pharmacological profiling. Procurement of the hydrochloride salt ensures consistent assay performance and reduces variability associated with free base solubility limitations in aqueous buffer systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclobutylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.